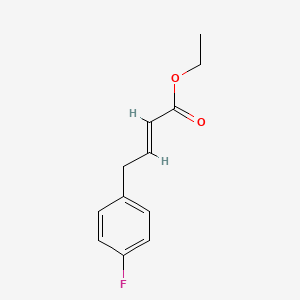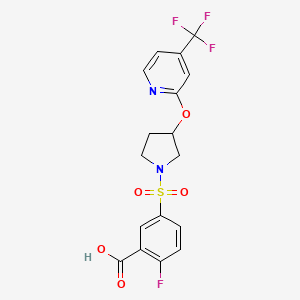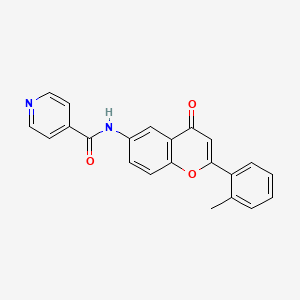![molecular formula C30H34N6O3 B2742615 N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}-3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 887213-34-5](/img/structure/B2742615.png)
N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}-3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a furylmethyl group, an isopropylamino group, a triazoloquinazolinone group, and a propanamide group. These groups are common in many pharmaceutical compounds and could potentially give the compound a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and rings. Unfortunately, without more specific information or a detailed study on this compound, it’s difficult to provide a more detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Scientific Research Applications
Receptor Selectivity and Affinity
This compound and its derivatives demonstrate selectivity and high affinity for human A3 receptors, a subtype of adenosine receptors. For example, certain derivatives have shown Ki values (a measure of binding affinity) as low as 0.65 nM at human A3 receptors, displaying significant selectivity compared to rat A1 and A2A receptors (Kim, Ji, & Jacobson, 1996).
Antitumor and Anti-Monoamine Oxidase Properties
Derivatives of this compound have been studied for their potential antitumor and anti-monoamine oxidase properties. These properties suggest a potential use in cancer therapy and for the treatment of conditions associated with monoamine oxidase, such as depression (Markosyan et al., 2010).
Antibacterial and Antifungal Activity
Some derivatives of this compound have shown promising antibacterial and antifungal activities. This indicates their potential as novel agents in treating infections caused by various microorganisms (Hassan, 2013).
Antihypertensive Activity
Certain triazoloquinazoline derivatives have demonstrated significant antihypertensive activity in spontaneously hypertensive rats, suggesting potential therapeutic applications in managing high blood pressure (Alagarsamy & Pathak, 2007).
Synthesis and Characterization
There has been considerable research into the synthesis and characterization of these compounds, contributing to the understanding of their chemical properties and potential for further development into therapeutic agents. Studies have focused on developing efficient synthetic routes and characterizing the compounds using various spectroscopic methods (El-Shenawy, 2017).
Development of H1-Antihistaminic Agents
Novel triazoloquinazolin-5-ones derivatives have been investigated for their potential as H1-antihistaminic agents, which could be significant in the treatment of allergic reactions (Alagarsamy et al., 2009).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[furan-2-ylmethyl(propan-2-yl)amino]ethyl]-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N6O3/c1-21(2)34(20-24-7-6-18-39-24)17-16-31-28(37)15-14-27-32-33-30-35(19-23-12-10-22(3)11-13-23)29(38)25-8-4-5-9-26(25)36(27)30/h4-13,18,21H,14-17,19-20H2,1-3H3,(H,31,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCSLRKIJDNXBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCCN(CC5=CC=CO5)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((furan-2-ylmethyl)(isopropyl)amino)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2742534.png)

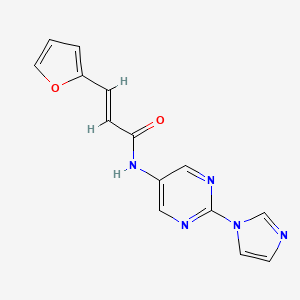
![N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2742540.png)
![3,3-Dimethyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]butan-1-one](/img/structure/B2742541.png)
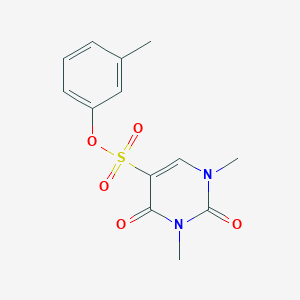
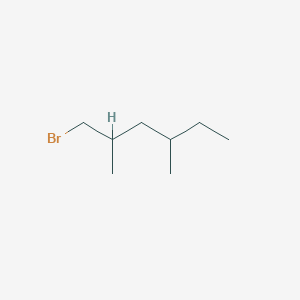

![3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B2742547.png)
![3-{5-[(E)-3-anilino-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide](/img/structure/B2742550.png)
